7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol 7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
Brand Name: Vulcanchem
CAS No.: 159559-71-4
VCID: VC20922684
InChI: InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3
SMILES: CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O
Molecular Formula: C16H22INO.C4H4O4
Molecular Weight: 371.26 g/mol

7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol

CAS No.: 159559-71-4

Cat. No.: VC20922684

Molecular Formula: C16H22INO.C4H4O4

Molecular Weight: 371.26 g/mol

* For research use only. Not for human or veterinary use.

7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol - 159559-71-4

Specification

CAS No. 159559-71-4
Molecular Formula C16H22INO.C4H4O4
Molecular Weight 371.26 g/mol
IUPAC Name 7-[3-iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
Standard InChI InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3
Standard InChI Key RTMIJLQPWFKAFE-UHFFFAOYSA-N
SMILES CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O
Canonical SMILES CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator